INT-777

Descripción general

Descripción

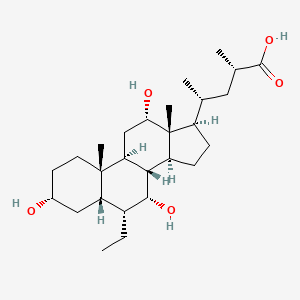

INT-777 es un ácido biliar semisintético que actúa como un potente agonista del receptor acoplado a proteína G TGR5. Este compuesto ha suscitado un gran interés debido a sus posibles aplicaciones terapéuticas en diversos campos, como la neurología, la endocrinología y los trastornos metabólicos .

Aplicaciones Científicas De Investigación

INT-777 tiene una amplia gama de aplicaciones de investigación científica:

Neurología: Se ha demostrado que this compound promueve la regeneración de los nervios periféricos al activar la vía de la proteína quinasa A dependiente de AMPc en las células de Schwann. .

Endocrinología y metabolismo: this compound participa en la regulación de la homeostasis de la glucosa y el gasto energético.

Inflamación e inmunología: This compound tiene propiedades antiinflamatorias, reduciendo la neuroinflamación y la activación microglial en varios modelos de enfermedades

Investigación cardiovascular: This compound se ha estudiado por su potencial para reducir la aterosclerosis y mejorar la salud cardiovascular al modular el metabolismo de los lípidos.

Mecanismo De Acción

INT-777 ejerce sus efectos principalmente a través de la activación del receptor TGR5. Al unirse a TGR5, this compound desencadena una cascada de vías de señalización intracelular, incluida la vía AMPc/PKA. Esta activación conduce a diversas respuestas fisiológicas, como un aumento del gasto energético, una mayor sensibilidad a la insulina y una reducción de la inflamación . Los objetivos moleculares de this compound incluyen proteínas clave involucradas en la regulación metabólica, como el péptido similar al glucagón 1 y la insulina .

Análisis Bioquímico

Biochemical Properties

INT-777 plays a crucial role in biochemical reactions by activating TGR5, a G-protein-coupled receptor. This activation leads to an increase in cyclic AMP (cAMP) levels, which subsequently triggers various downstream signaling pathways. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to increase the production of ATP in human intestinal endocrine cells (NCI-H716) in a cAMP-dependent manner . Additionally, this compound interacts with the cystic fibrosis transmembrane conductance regulator (CFTR) in airway epithelial cells, promoting chloride secretion .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In Schwann cells, this compound promotes peripheral nerve regeneration by activating the cAMP-dependent protein kinase A (PKA) pathway . In human retinal vascular endothelial cells, this compound ameliorates mitochondrial homeostasis by regulating the PKCδ/Drp1-HK2 signaling pathway . Furthermore, this compound has been shown to reduce inflammation and oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TGR5, leading to the activation of cAMP and subsequent activation of PKA . This activation triggers various downstream signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation. This compound also influences gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) . Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a rat model of sepsis, this compound treatment significantly improved cognitive function and reduced neuroinflammation over a period of 15-20 days . The stability and degradation of this compound have also been studied, with findings indicating that the compound remains stable and effective over extended periods in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on peripheral nerve regeneration, this compound was administered at doses of 10 μg/kg, 30 μg/kg, and 90 μg/kg, with the medium and high doses showing significant improvements in neurological performance . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of TGR5. This activation leads to increased energy expenditure and reduced hepatic steatosis and adiposity in mice subjected to diet-induced obesity . This compound also influences the bile acid-TGR5-GLP-1 axis, which plays a crucial role in glucose metabolism and insulin secretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, this compound has been shown to be effectively delivered to the lumen of intrahepatic bile ducts, where it stimulates the apical side of ciliated cholangiocytes . This targeted distribution is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is localized to multiple subcellular compartments, including the apical plasma, ciliary, and nuclear membranes of cholangiocytes . This localization determines the functional response of cells to bile acid signaling, with TGR5 agonists inducing different effects in ciliated and nonciliated cells. This compound’s ability to modulate mitochondrial dynamics and autophagy further highlights its importance in maintaining cellular homeostasis .

Métodos De Preparación

INT-777 se sintetiza mediante una ruta semisintética. El proceso implica la modificación de ácidos biliares naturales. Las condiciones de reacción a menudo implican el uso de solventes orgánicos y catalizadores para facilitar las modificaciones deseadas. Los métodos de producción industrial para this compound están diseñados para garantizar una alta pureza y rendimiento, que a menudo superan el 98% .

Análisis De Reacciones Químicas

INT-777 experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes derivados, que pueden tener distintas actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .

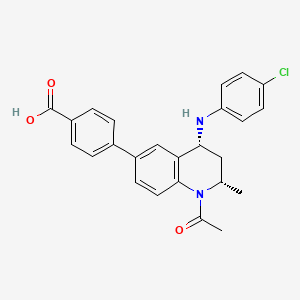

Comparación Con Compuestos Similares

INT-777 es único entre los agonistas de TGR5 debido a sus modificaciones específicas, que confieren una alta potencia y selectividad para el receptor TGR5. Los compuestos similares incluyen:

Ácido litocólico (LCA): Otro agonista de TGR5, pero con menor potencia en comparación con this compound.

Ácido 6-etil-23(S)-metilcólico (S-EMCA): Un compuesto estrechamente relacionado con modificaciones similares pero diferentes actividades biológicas.

Ácido betulínico: Un compuesto natural con actividad agonista de TGR5, pero menos selectivo y potente que this compound.

This compound destaca por su alta eficacia en la activación de TGR5 y su amplio rango de aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCMXATLRCCLF-IRRLEISYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199796-29-6 | |

| Record name | INT 777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INT-777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTD8BCW6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

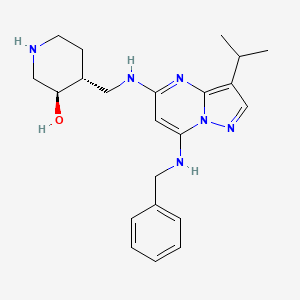

![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)